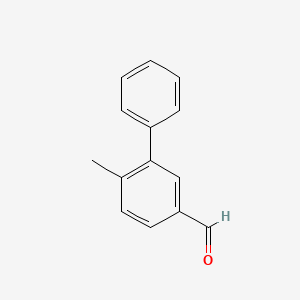

4-Methyl-3-phenylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12O |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

4-methyl-3-phenylbenzaldehyde |

InChI |

InChI=1S/C14H12O/c1-11-7-8-12(10-15)9-14(11)13-5-3-2-4-6-13/h2-10H,1H3 |

InChI Key |

LJDUSQIIXUVHPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 3 Phenylbenzaldehyde and Its Analogs

Palladium-Catalyzed Coupling Reactions for Biphenyl (B1667301) Construction

Palladium catalysis offers a versatile and efficient platform for the formation of C-C bonds. The construction of the biphenyl framework of 4-methyl-3-phenylbenzaldehyde can be envisioned through the coupling of a substituted toluene (B28343) derivative with a phenyl-containing reagent. Several palladium-catalyzed methods are prominent in this field, including the renowned Suzuki-Miyaura cross-coupling, reductive carbonylation, and direct C-H activation strategies.

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is one of the most powerful and widely used methods for synthesizing biaryl compounds. libretexts.orgmdpi.com Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and relative stability of boronic acids. libretexts.org For the synthesis of this compound, this would typically involve the coupling of a derivative of 3-halo-4-methylbenzaldehyde with phenylboronic acid, or conversely, 3-bromo-4-methyltoluene with a formyl-substituted phenylboronic acid.

The success of a Suzuki-Miyaura coupling is highly dependent on the careful optimization of several reaction parameters, including the choice of base, solvent, catalyst, and temperature. gre.ac.uk The base is crucial for the activation of the organoboron species and facilitating the transmetalation step. acs.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. acs.orgscielo.br The solvent system also plays a significant role; while often tolerant of various solvents, the reaction's efficiency can be impacted by polarity. kochi-tech.ac.jp Mixtures of organic solvents like toluene, dioxane, or dimethylformamide (DMF) with water are frequently employed. gre.ac.ukscielo.br

Kinetic studies have shown that simple changes, such as switching from potassium acetate (B1210297) to potassium carbonate, can fundamentally alter the reaction's rate-determining step and mechanistic pathway, leading to significant process improvements. acs.org The optimization of these variables is critical to maximize yield and minimize side reactions.

Table 1: Example of Suzuki-Miyaura Reaction Condition Optimization

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-bromotoluene | phenylboronic acid | Pd(dppf)Cl₂ (1.5) | K₂CO₃ | DMF/H₂O | 80 | >95 | scielo.br |

| 2-bromo-6-methoxynaphthalene | phenylboronic acid | Pd(OAc)₂ (1) | K₃PO₄ | Toluene | 100 | 85 | nih.gov |

| N-Boc-3-iodotyrosine methyl ester | phenyltrifluoroborate | PdCl₂(dppf) (3) | K₂CO₃ | MeOH | Reflux | 73 | scielo.br |

The choice of palladium catalyst and its associated ligand is paramount for achieving high activity and selectivity. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalysis often employs a combination of a palladium(II) or palladium(0) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized ligand. acs.org Electron-rich and sterically bulky phosphine (B1218219) ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos), are known to promote the crucial oxidative addition and reductive elimination steps, allowing for reactions to occur at lower temperatures and with less reactive partners like aryl chlorides. acs.org

N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering strong σ-donation and forming robust bonds with palladium, which can enhance catalyst stability and turnover. researchgate.net The steric bulk of the ligand can directly influence reaction outcomes; for instance, bulky ligands can facilitate the reductive elimination step and promote the formation of the active Pd(0) catalyst. acs.orgresearchgate.net In cases where multiple reaction sites are available, the ligand can play a controlling role in determining the regioselectivity of the coupling. nih.gov For example, distinct catalyst systems have been developed to selectively furnish either α- or γ-arylated products in the coupling of allylboronates by carefully selecting the ligand. nih.gov

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three primary steps. libretexts.orgsioc-journal.cn

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a square planar Pd(II) intermediate (Ar-Pd(II)-X). libretexts.orgkochi-tech.ac.jp This step is often rate-determining. sioc-journal.cn

Transmetalation: The Pd(II) intermediate then undergoes transmetalation. The organoboron reagent (Ar'-BY₂) is activated by a base, forming a borate (B1201080) complex [Ar'-B(OH)₃]⁻. This complex transfers its aryl group (Ar') to the palladium center, displacing the halide (X) and forming a new diorganopalladium(II) intermediate (Ar-Pd(II)-Ar'). libretexts.orgpku.edu.cn Recent studies have provided a more detailed picture, suggesting that an anion-exchange step may precede the transfer of the aryl group. pku.edu.cnnih.gov

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (Ar and Ar') couple to form the desired biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. libretexts.orgsioc-journal.cn

Each of these steps can be influenced by the reaction conditions, such as the choice of ligand, base, and solvent, which underscores the importance of process optimization. acs.orgsioc-journal.cn

Reductive Carbonylation Approaches using Bromoarenes

An alternative strategy for synthesizing aromatic aldehydes like this compound is the reductive carbonylation of an aryl halide. This reaction introduces the formyl group directly by using carbon monoxide (CO) in conjunction with a reducing agent. orgsyn.org This method is advantageous as it can often be performed under mild conditions with high functional group tolerance. orgsyn.org

The process typically involves a palladium catalyst, a CO source, a hydride source (reductant), and a base. nih.gov While traditional methods use high-pressure synthesis gas (a mixture of CO and H₂), concerns over the handling of toxic CO gas have spurred the development of "CO-free" protocols that use CO surrogates. nih.govorgsyn.org Compounds like N-formylsaccharin or paraformaldehyde can generate CO in situ, making the procedure more practical for standard laboratory settings. orgsyn.orgnih.gov Hydrosilanes (e.g., triethylsilane) are commonly used as the hydride source. researchgate.net The choice of ligand is also critical in this reaction, with bulky, electron-donating phosphines like cataCXium A showing high efficiency for the formylation of a broad range of aryl bromides. nih.gov

Table 2: Examples of Palladium-Catalyzed Reductive Carbonylation

| Aryl Halide | CO Source | Reductant | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromobiphenyl | N-formylsaccharin | Et₃SiH | Pd(OAc)₂ / DPPB | 77 | orgsyn.org |

| 2-Bromo-6-methoxynaphthalene | CO/H₂ (1:3, 12 bar) | H₂ | Pd(OAc)₂ / cataCXium A | 85 | nih.gov |

| Various Aryl Bromides | Paraformaldehyde | Hantzsch ester | Pd(OAc)₂ / P(tBu)₃·HBF₄ | Moderate to Good | nih.gov |

Other Palladium-Catalyzed C-C Bond Formations

Beyond the classical coupling reactions, palladium-catalyzed C-H activation/arylation has emerged as a powerful and atom-economical method for constructing biaryl linkages. nih.gov This approach forges a C-C bond by directly functionalizing a C-H bond, avoiding the need to pre-functionalize the substrate into a halide or organometallic reagent. rsc.org

For a molecule like this compound, one could envision a strategy involving the direct C-H arylation of a 4-methylbenzaldehyde (B123495) derivative. These reactions often rely on a directing group to guide the palladium catalyst to a specific C-H bond, ensuring regioselectivity. researchgate.netacs.org While still a developing field compared to traditional cross-coupling, C-H activation offers a more direct and efficient route to complex molecules. nih.govnih.gov For example, the direct C-H arylation of benzene (B151609) with a palladium catalyst supported on graphene oxide has been reported to produce biphenyl. rsc.org Similarly, biphenyl-2-ols have been shown to undergo regioselective C-H arylation to produce terphenyl derivatives. researchgate.net These principles highlight the potential for C-H activation as a future synthetic route for complex benzaldehyde (B42025) analogs.

Friedel-Crafts Acylation for Phenylbenzaldehyde Derivatives

The Friedel-Crafts acylation is a cornerstone of organic synthesis for introducing an acyl group onto an aromatic ring, representing a primary method for constructing aryl ketones, which can be precursors to the target aldehydes. sigmaaldrich.comnih.gov This electrophilic aromatic substitution reaction typically involves the treatment of an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comchemistryjournals.net

In the context of synthesizing phenylbenzaldehyde derivatives, the strategy would involve the acylation of a biphenyl or a substituted biphenyl precursor. For instance, the acylation of 2-methylbiphenyl (B165360) could theoretically yield an acylated product that could be further transformed into this compound. The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile, attacking the electron-rich aromatic ring. sigmaaldrich.com

The choice of catalyst and reaction conditions is critical for the success of the Friedel-Crafts acylation. While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and are sensitive to moisture. chemistryjournals.net Modern advancements have introduced more robust and reusable catalytic systems, including metal triflates and reactions in ionic liquids, which can offer improved yields and easier workup procedures. chemistryjournals.netbeilstein-journals.org The scope of the reaction is broad, tolerating a variety of electron-rich aromatic substrates. beilstein-journals.org However, the presence of deactivating groups on the aromatic ring can impede the reaction, and regioselectivity can be an issue in highly substituted systems. masterorganicchemistry.com

Table 1: Examples of Friedel-Crafts Acylation Conditions

| Arene Substrate | Acylating Agent | Catalyst System | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|

| Anisole | Acetic Anhydride | FeCl₃·6H₂O | Tunable Aryl Alkyl Ionic Liquid (TAAIL) | 94% | beilstein-journals.org |

| Benzene | Various Acid Chlorides | Hafnium(IV) triflate (Hf(OTf)₄) / TfOH | - | Good Yields | chemistryjournals.net |

| Toluene | Benzoyl Chloride | Zinc Oxide (ZnO) | Solvent-free | 95% | chemistryjournals.net |

| Anisole | Acetyl Chloride | Imidazolium-based Ionic Liquid | - | - | sigmaaldrich.com |

Benzoin (B196080) Condensation and Subsequent Oxidation Routes

The benzoin condensation is a classic carbon-carbon bond-forming reaction that involves the dimerization of two aromatic aldehydes to form an α-hydroxy ketone, known as a benzoin. slideshare.net This reaction is traditionally catalyzed by nucleophiles like cyanide, but greener alternatives using thiamine (B1217682) (Vitamin B1) have been developed. scribd.comlibretexts.org While this reaction typically starts from aldehydes, its principles can be applied to the synthesis of complex structures.

Table 2: Catalysts and Conditions for Benzoin Condensation

| Aldehyde(s) | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzaldehyde | Thiamine Hydrochloride / NaOH | 95% Ethanol, room temp. | Benzoin | scribd.comlibretexts.org |

| Benzaldehyde Derivatives | Potassium Cyanide | DMSO, Ultrasound | Symmetrical & Unsymmetrical Benzoins | asianpubs.org |

| Benzaldehyde | N-Heterocyclic Carbene (NHC) | K₂CO₃, various solvents | Benzoin | researchgate.net |

| Benzaldehyde | Cyanide Ion | Aqueous Ethanol | Benzoin | slideshare.net |

Direct Oxidation Protocols for Methyl-Substituted Biphenyls

A highly convergent approach to synthesizing this compound is the direct oxidation of the methyl group of a suitable precursor, such as 4-methyl-3-phenyltoluene. This transformation selectively converts a benzylic C-H bond into a carbonyl group. A classic method for this conversion is the Étard reaction, which uses chromyl chloride (CrO₂Cl₂) as the oxidant. wikipedia.org The reaction proceeds through the formation of a solid intermediate, the Étard complex, which is then decomposed under reducing conditions to yield the aldehyde, thereby preventing over-oxidation to the corresponding carboxylic acid. wikipedia.org

While effective, the Étard reaction relies on a stoichiometric and toxic chromium reagent. Modern synthetic chemistry has moved towards more sustainable, catalytic methods. These protocols often utilize molecular oxygen or peroxides as the terminal oxidant, combined with a catalyst, offering a greener alternative for benzylic oxidations. beilstein-journals.org However, achieving high selectivity for the aldehyde product remains a significant challenge, as the aldehyde can be easily oxidized further to the more stable carboxylic acid.

A prominent modern method for the selective oxidation of benzylic C-H bonds employs a combination of an N-hydroxyimide organocatalyst, most commonly N-hydroxyphthalimide (NHPI), and a metal co-catalyst. nih.gov This system is highly effective for the aerobic oxidation of alkylarenes to ketones or, under specific conditions, aldehydes. beilstein-journals.orgmdpi.com The metal component is typically a salt of cobalt or manganese, such as cobalt(II) acetate. osti.gov

The reaction is generally performed under an oxygen atmosphere at elevated temperatures. osti.gov The catalytic system demonstrates broad applicability, successfully oxidizing a range of substrates, including those with electron-withdrawing groups that are often challenging to synthesize via Friedel-Crafts acylation. nih.gov The combination of the metal and the organocatalyst works synergistically to enhance reaction efficiency, allowing for lower temperatures and pressures compared to traditional industrial oxidations. nih.gov Recent studies have also explored hypervalent iodine species as the terminal oxidant in conjunction with NHPI, which can selectively mono-oxygenate secondary benzylic C-H bonds to the corresponding acetate esters in high yield. d-nb.info

Table 3: NHPI-Based Catalytic Systems for Benzylic Oxidation

| Substrate | Catalyst System | Oxidant | Product | Yield | Reference |

|---|---|---|---|---|---|

| Alkylarenes | Fe(NO₃)₃·9H₂O / NHSI* | O₂ (aerobic) | Aromatic Ketones | 33-99% | nih.govmdpi.com |

| (Hetero)arenes | Cobalt(II) / NHPI | O₂ (aerobic) | (Hetero)aryl Ketones | - | osti.gov |

| n-Butylbenzene | NHPI / Ammonium (B1175870) Iodate | Iodate (terminal) | 1-Phenylbutyl acetate | 86% | d-nb.info |

| Ethylbenzene | NHPI / Co(acac)₂ | O₂ (aerobic) | Acetophenone | - | osti.gov |

*NHSI = N-hydroxysuccinimide

The mechanism of NHPI-catalyzed benzylic oxidation proceeds through a free-radical chain reaction. researchgate.net The process is initiated by the one-electron oxidation of NHPI by the metal co-catalyst (e.g., Co(II) to Co(III)) to generate the key phthalimido-N-oxyl (PINO) radical. d-nb.inforesearchgate.net

The PINO radical is a potent hydrogen atom abstractor. It selectively abstracts a hydrogen atom from the weakest C-H bond in the substrate, which is the benzylic position, to form a resonance-stabilized benzyl (B1604629) radical. mdpi.comd-nb.info This benzyl radical then rapidly reacts with molecular oxygen (O₂) to form a benzylperoxy radical. acs.org This peroxy radical can then undergo a series of further transformations, potentially involving another hydrogen abstraction from a substrate molecule to propagate the radical chain, ultimately yielding a hydroperoxide intermediate. The decomposition of this hydroperoxide, often facilitated by the metal catalyst, leads to the final carbonyl product (aldehyde or ketone). nih.gov Understanding this radical pathway is crucial for optimizing reaction conditions to favor the formation of the desired aldehyde and minimize over-oxidation or side reactions.

Multicomponent Reactions (MCRs) Incorporating Aromatic Aldehyde Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the starting materials, are powerful tools for building molecular complexity. mdpi.com Aromatic aldehydes, including derivatives like this compound, are exceptionally useful building blocks in a wide array of MCRs. eurjchem.com These reactions provide efficient, atom-economical, and convergent access to diverse libraries of complex molecules, particularly heterocycles. mdpi.comnih.gov

Examples of MCRs that frequently employ aromatic aldehydes include the Biginelli, Hantzsch, and Ugi reactions. For instance, an aldehyde can react with a β-ketoester and urea (B33335) or thiourea (B124793) in the Biginelli reaction to produce dihydropyrimidinones. mdpi.com Similarly, aldehydes are key components in the synthesis of various pyran and dihydropyridine (B1217469) derivatives. nih.gov The versatility of the aldehyde functional group allows it to participate in condensation and cyclization cascades, making it an ideal substrate for generating structural diversity. The use of copper catalysts has also enabled multicomponent reactions to afford diverse spirotetrahydrocarbazoles from aromatic aldehydes, 2-methylindole (B41428), and dienophiles. beilstein-journals.org

Catalyst-Free Multicomponent Synthesis Strategies

In line with the principles of green chemistry, there is a growing interest in developing MCRs that proceed without the need for a catalyst. These reactions often rely on the intrinsic reactivity of the starting materials and can be promoted by alternative energy sources like microwave or ultrasonic irradiation, or simply by performing the reaction neat (solvent-free) or in environmentally benign solvents like water or glycerol. eurjchem.comscilit.comtandfonline.com

Aromatic aldehydes are well-suited for these catalyst-free conditions. Numerous protocols have been developed for the catalyst-free synthesis of heterocyclic libraries. For example, various pyrazolo- and pyrido-pyrimidine derivatives have been synthesized via one-pot, catalyst-free MCRs in water under ultrasound irradiation, achieving high yields in very short reaction times. scilit.comtandfonline.com Similarly, catalyst- and solvent-free Mannich-type reactions involving aromatic aldehydes, amines, and an active methylene (B1212753) compound have been reported, yielding products in excellent yields by simply heating the mixture of reactants. rhhz.net These strategies offer significant advantages by simplifying purification, reducing waste, and avoiding the cost and toxicity associated with many catalysts. researchgate.net

Mechanistic Studies of Aldehyde Participation in MCRs

Aldehydes are fundamental components in a vast array of multicomponent reactions (MCRs) due to the electrophilic nature of their carbonyl carbon. This reactivity allows them to readily engage with nucleophiles, initiating a cascade of bond-forming events that rapidly build molecular complexity from simple precursors. The specific mechanistic pathway an aldehyde follows is highly dependent on the other reactants, catalysts, and reaction conditions. acs.orgbeilstein-journals.org

A primary mechanistic route involves the initial condensation of the aldehyde with an amine to form an imine or an iminium ion. nih.gov This intermediate is often more electrophilic than the starting aldehyde and serves as a key pivot point in the reaction. This pathway is central to renowned MCRs such as:

Another significant mechanistic dichotomy in aldehyde participation is the competition between Knoevenagel condensation and Michael addition pathways, particularly when a 1,3-dicarbonyl compound is present. acs.orgnih.gov

Furthermore, aldehydes can be instrumental in the in situ generation of other reactive intermediates. In certain copper-catalyzed MCRs for synthesizing spirotetrahydrocarbazoles, an aromatic aldehyde is used to generate both the diene and the dienophile required for a key Diels-Alder reaction within the same pot. The aldehyde reacts with 2-methylindole to form an indole-based diene and simultaneously with a 1,3-dione to form the dienophile. beilstein-journals.org

The table below outlines the key mechanistic roles of aldehydes in several classes of multicomponent reactions.

| MCR Type/Name | Aldehyde's Role | Key Intermediate Formed from Aldehyde | Reference |

|---|---|---|---|

| Petasis Reaction | Condensation with amine | Iminium ion | organic-chemistry.org |

| Povarov Reaction | Condensation with amine | Imine (acting as azadiene) | nih.gov |

| Acridinone Synthesis | Initial reaction with 1,3-dione | Michael adduct (contradicts Knoevenagel pathway) | acs.org |

| Biginelli/Related Reactions | Condensation with active methylene compound | Knoevenagel adduct (commonly proposed) | beilstein-journals.org |

| Spirotetrahydrocarbazole Synthesis | In situ generator of both diene and dienophile | Indole-based diene and an arylidene-dione | beilstein-journals.org |

Advanced Applications of 4 Methyl 3 Phenylbenzaldehyde in Materials Science and Organic Synthesis

Precursor Role in the Synthesis of Complex Organic Molecules

The reactivity of the aldehyde functional group, combined with the steric and electronic properties of the biphenyl (B1667301) core, allows 4-Methyl-3-phenylbenzaldehyde to serve as a key starting material for a range of high-value organic compounds.

In the realm of medicinal chemistry, derivatives of this compound are instrumental in the solid-phase synthesis of pharmacologically significant molecules like sulfonamides. nih.govnih.gov Sulfonamides are a class of compounds widely used as therapeutic agents. nih.gov A key synthetic strategy involves attaching a modified version of the aldehyde to a solid polymer support, which facilitates multi-step reactions and simplifies purification. nih.govuri.edu

The process begins with the preparation of building block linkers, such as 4-(5′-formyl-2′-hydroxyphenyl)benzoic acid, which are then coupled to an aminomethyl polystyrene resin. nih.govuri.edu The phenolic hydroxyl group is subsequently acetylated to yield a polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivative. nih.govnih.gov This polymer-bound aldehyde becomes a stable and versatile anchor for building a molecular library. The synthesis of sulfonamides proceeds through a sequence of reductive amination with various amines, followed by sulfonylation with different arylsulfonyl chlorides. nih.govuri.edu The final pure sulfonamide products are then cleaved from the polymer support. nih.govnih.gov This solid-phase methodology highlights the aldehyde's crucial role as a foundational scaffold for constructing diverse and complex pharmaceutical intermediates.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Linker Attachment | Aminomethyl polystyrene resin, 1-hydroxybenzotriazole, 1,3-diisopropylcarbodiimide | To immobilize the aldehyde derivative onto a solid support for simplified synthesis. nih.gov |

| 2 | Acetylation | Acetic anhydride (B1165640) | To protect the phenolic group and form the stable polymer-bound 4-acetoxybenzaldehyde. nih.gov |

| 3 | Reductive Amination | Various primary amines (e.g., aniline (B41778), benzylamine), sodium triacetoxyborohydride | To introduce diverse amine side chains onto the aldehyde, forming a secondary amine linkage. nih.govuri.edu |

| 4 | Sulfonylation | Various arylsulfonyl chlorides (e.g., p-toluenesulfonyl chloride), pyridine | To react with the newly formed amine to create the target sulfonamide structure. nih.govuri.edu |

| 5 | Cleavage | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | To release the final, pure sulfonamide product from the polymer resin. nih.gov |

This interactive table summarizes the solid-phase synthesis of sulfonamides using a this compound derivative.

The biphenyl scaffold is a common feature in a number of potent agrochemicals. While direct applications of this compound are not extensively documented, its structural isomers serve as established precursors in the pesticide industry. For instance, the related compound 2-Methyl-3-phenylbenzyl alcohol is a key raw material for the synthesis of the pesticide bifenthrin. google.com The industrial production of this alcohol proceeds through its corresponding aldehyde, 2-methyl-3-phenylcarbaldehyde, which is then reduced. google.com This synthetic pathway underscores the utility of methyl-phenyl-benzaldehyde structures as immediate precursors to active agrochemical ingredients. The chemical reactivity of the aldehyde group allows for its conversion into other functional groups necessary for biological activity, making this class of compounds valuable for developing new fungicides and pesticides. researchgate.netgoogle.com

The structural framework of this compound is well-suited for the synthesis of specialty chemicals, including dyes and fragrances. chemimpex.com The isomer, 4-phenylbenzaldehyde (B31587), is a known building block for complex molecules used in these industries. chemimpex.comlew.ro For example, it can be condensed with compounds like 2,5-dimethylpyrazine (B89654) to create bis-styryl cyanine (B1664457) dyes, which are a class of dyes with applications in various technologies. lew.ro The presence of the reactive aldehyde group allows for aldol-type condensation and Wittig reactions, which are fundamental for constructing the extended conjugated systems typical of many dyes and organic functional materials. smolecule.com The biphenyl moiety contributes to the thermal stability and unique photophysical properties of the final products. researchgate.net

Application in Polymer Chemistry

In materials science, the incorporation of rigid aromatic structures like this compound into polymer chains is a key strategy for developing high-performance materials with enhanced properties.

This compound and its derivatives can be employed as functional monomers to create polymers with specific, tailored characteristics. As demonstrated in solid-phase synthesis, a derivative of the aldehyde can be covalently bonded to a polystyrene backbone. nih.govuri.edu In this context, it acts as a functionalized monomer that introduces a reactive site (the aldehyde group) into the polymer chain. This allows the polymer to be used not just as a structural material, but as a functional scaffold for further chemical transformations. uri.edu Furthermore, monomers containing biphenyl structures, such as α-vinyl-(4-phenyl-phenyl)methanol (derived from the related 4-phenylbenzaldehyde), are used in polymerization reactions to produce materials for coatings, adhesives, or advanced plastics with unique performance characteristics. lookchem.com The incorporation of such monomers can influence the final polymer's optical, electrical, and thermal properties.

The chemical structure of this compound is expected to impart significant improvements to the thermal and mechanical properties of polymers it is incorporated into. The presence of aromatic rings within a polymer backbone is a well-established method for increasing thermal stability. researchgate.netepo.org The rigid nature of the biphenyl group restricts the thermal motion of polymer chains, thus requiring more energy to initiate thermal degradation. researchgate.net

The mechanical properties of a polymer are also highly dependent on its molecular structure. sciencepublishinggroup.comgovinfo.gov The methyl group attached to the biphenyl structure can increase the rigidity of the polymer chain, which often leads to an increase in strength and elastic modulus. sciencepublishinggroup.com However, such substitutions can also influence chain packing and flexibility. The strategic inclusion of monomers like this compound allows for precise control over these properties, enabling the design of polymeric materials that are both strong and resistant to high temperatures.

| Structural Feature | Expected Impact on Polymer Property | Scientific Rationale |

| Biphenyl Core | Enhanced Thermal Stability | The rigid aromatic rings restrict segmental motion of the polymer chains, increasing the energy required for degradation. researchgate.net |

| Biphenyl Core | Increased Mechanical Strength | The inflexible nature of the biphenyl unit contributes to a stiffer polymer backbone, leading to higher tensile strength and modulus. |

| Methyl Group (-CH₃) | Increased Rigidity and Strength | The methyl group can hinder chain rotation, making the polymer structure more rigid and stronger. sciencepublishinggroup.com |

| Aldehyde Group (-CHO) | Potential for Cross-linking | The reactive aldehyde group can be used to form cross-links between polymer chains, which would significantly increase mechanical strength and thermal resistance. |

This interactive table outlines the theoretical contributions of this compound's structural components to polymer properties.

Development of Novel Materials

The biphenyl scaffold of this compound provides a robust and geometrically well-defined core, which is a fundamental prerequisite for creating ordered molecular structures essential in materials science. The aldehyde group offers a versatile handle for a variety of chemical transformations, allowing for the construction of more complex architectures.

The development of liquid crystals is heavily reliant on the design of molecules that can form mesophases—intermediate states of matter between crystalline solid and isotropic liquid. The rod-like shape of many biphenyl derivatives makes them ideal candidates for forming such phases. This compound can serve as a key precursor for various types of liquid crystalline compounds, such as Schiff bases and chalcones, through straightforward condensation reactions.

Similarly, chalcones, synthesized via a Claisen-Schmidt condensation between this compound and a suitable acetophenone, are another class of compounds known to exhibit liquid crystalline properties. researchgate.net The resulting α,β-unsaturated ketone linkage maintains the molecular rigidity and provides a platform for diverse electronic properties. The specific substitution pattern of this compound would be expected to influence the thermal stability and the temperature range of the observed mesophases. researchgate.net

Table 1: Predicted Mesomorphic Properties of a Hypothetical Schiff Base Derived from this compound

This table outlines the predicted thermal properties of a hypothetical liquid crystal synthesized from this compound and 4-hexyloxyaniline, based on trends observed in analogous biphenyl Schiff base systems. bohrium.commdpi.com

| Compound Name | Transition | Temperature (°C) | Mesophase Type |

| (E)-N-((4'-methyl-[1,1'-biphenyl]-3-yl)methylene)-4-(hexyloxy)aniline (Hypothetical) | Cr → N | ~110 - 120 | Nematic |

| N → I | ~190 - 200 | Isotropic |

Note: The data presented is hypothetical and extrapolated from existing literature on similar compounds for illustrative purposes.

In the field of optoelectronics, materials with high thermal stability, excellent charge-transporting properties, and high photoluminescence quantum yields are in constant demand. Biphenyl derivatives are frequently employed as building blocks for organic semiconductors used in OLEDs due to their wide energy gap and high triplet energy. acs.orgresearchgate.net this compound is a promising precursor for such materials, particularly for the synthesis of electroluminescent polymers and Covalent Organic Frameworks (COFs).

The aldehyde functionality allows for its incorporation into larger conjugated systems through reactions like the Wittig reaction or Knoevenagel condensation. ossila.com This enables the creation of hyperbranched polymers or COFs where the biphenyl units contribute to the material's charge transport capabilities and thermal stability. For example, a similar multifunctional biphenyl aldehyde, [1,1'-Biphenyl]-3,4',5-tricarbaldehyde, has been successfully used to prepare a hyperbranched poly(arylenevinylene) type COF. ossila.com An OLED device fabricated using this COF as the emissive layer demonstrated significant electroluminescence, showcasing the potential of such aldehyde-functionalized biphenyls in OLED applications. ossila.com The device exhibited a maximum luminous efficiency of 2.1 cd/A and a brightness of 22.4 cd/m². ossila.com

The structural rigidity and defined conjugation pathway provided by the this compound unit would be beneficial for achieving high charge mobility and efficient light emission in an OLED device. The methyl and phenyl substituents can be used to fine-tune the solubility, morphology, and electronic properties of the resulting materials, which are critical parameters for device performance and fabrication. The development of such materials from precursors like this compound is a key area of research for creating the next generation of efficient and stable OLED displays and lighting.

Table 2: Performance of an OLED Device Based on a Covalent Organic Framework (COF) Synthesized from a Biphenyl Aldehyde Precursor

This table presents the performance data of an OLED device that utilizes a hyperbranched COF derived from [1,1'-Biphenyl]-3,4',5-tricarbaldehyde, illustrating the applicability of this class of compounds in optoelectronic devices. ossila.com

| Device Structure | Precursor | Max. Luminous Efficiency (cd/A) | Max. Brightness (cd/m²) |

| ITO/PEDOT:PSS/1,3,5-hb-PAV/Ca/Al | [1,1'-Biphenyl]-3,4',5-tricarbaldehyde | 2.1 | 22.4 |

Source: Data from an OLED device fabricated with a hyperbranched poly(arylenevinylene) (1,3,5-hb-PAV) COF. ossila.com

Spectroscopic and Diffraction Based Characterization in Research

Vibrational Spectroscopy for Molecular Structure and Dynamics

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different chemical bonds. For aromatic aldehydes like 4-Methyl-3-phenylbenzaldehyde, key IR absorptions are expected for the carbonyl group (C=O), aromatic C-H bonds, and the methyl group C-H bonds.

Analysis of related compounds, such as 4-phenylbenzaldehyde (B31587), shows a strong C=O stretching vibration around 1700 cm⁻¹. Similarly, the aromatic C-H stretching modes typically appear near 3031 cm⁻¹. For this compound, the presence of the methyl group would introduce characteristic C-H stretching and bending vibrations. Theoretical calculations using methods like Density Functional Theory (DFT) are often used to simulate the IR spectrum and aid in the precise assignment of these vibrational bands. dntb.gov.uaresearchgate.net

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule's electron cloud. This often makes it particularly effective for observing vibrations of non-polar bonds and symmetric vibrations in molecules.

Inelastic Neutron Scattering (INS) for Low-Frequency Vibrational Modes

Inelastic Neutron Scattering (INS) is uniquely suited for studying low-frequency vibrational modes, such as the torsional (twisting) motions of molecular groups and lattice vibrations (phonons) in crystalline solids. dntb.gov.ua Unlike optical spectroscopies (IR and Raman), INS has no selection rules, and its sensitivity is greatest for vibrations involving hydrogen atoms due to their large neutron scattering cross-section. nih.gov

Research on crystalline 4-phenylbenzaldehyde using INS, combined with periodic DFT calculations, has allowed for the unambiguous assignment of the phenyl torsional mode at approximately 118–128 cm⁻¹. dntb.gov.ua This technique also helps in understanding intermolecular interactions, such as C–H···O hydrogen bonds, which manifest as low-frequency collective modes. An INS study of this compound would be invaluable for determining the rotational barrier of its methyl and aldehyde groups and understanding the impact of crystal packing on its molecular dynamics. dntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It exploits the magnetic properties of certain atomic nuclei, most commonly ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while spin-spin coupling patterns reveal the proximity of neighboring protons.

For this compound, distinct signals are expected for the aldehyde proton, the aromatic protons on both phenyl rings, and the methyl group protons. Based on data from the closely related 4-phenylbenzaldehyde, the aldehyde proton (CHO) is expected to appear as a singlet far downfield, around δ 10.06 ppm. rsc.org The aromatic protons would appear as a complex multiplet in the range of δ 7.4-8.0 ppm. rsc.org The methyl group (CH₃) protons would likely appear as a singlet further upfield, with a chemical shift influenced by the adjacent aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | ~10.0 | Singlet (s) |

| Aromatic (Ar-H) | ~7.3 - 8.0 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. Due to the low natural abundance of ¹³C, spectra are typically recorded with proton decoupling, resulting in a spectrum of singlets. huji.ac.il

In the ¹³C NMR spectrum of this compound, a signal for the carbonyl carbon of the aldehyde group is expected to be significantly downfield, typically above 190 ppm. rsc.org The various aromatic carbons will produce a cluster of signals in the region of approximately 127-147 ppm. rsc.orgrsc.org The carbon of the methyl group will appear at a much higher field (lower ppm value).

Table 2: Published ¹³C NMR Data for the Isomer 4-Phenylbenzaldehyde Source: The Royal Society of Chemistry rsc.org

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 191.94 |

| Aromatic (C-Ar) | 147.17 |

| Aromatic (C-Ar) | 139.68 |

| Aromatic (C-Ar) | 135.17 |

| Aromatic (CH-Ar) | 130.26 |

| Aromatic (CH-Ar) | 129.00 |

| Aromatic (CH-Ar) | 128.47 |

| Aromatic (CH-Ar) | 127.66 |

The specific shifts for this compound would differ due to the different substitution pattern, but this data provides a reference for the expected chemical shift ranges.

Spectroscopic and Diffraction-Based Characterization of this compound in Research

Following a comprehensive search of available scientific literature and databases, detailed experimental data specifically for the spectroscopic and diffraction-based characterization of this compound, as required by the specified outline, could not be located.

The requested sections are:

X-ray Diffraction (XRD) for Crystalline Structure Determination

Elucidation of Hydrogen Bond Networks in Solid State

While research and data are available for related isomeric compounds such as 4-phenylbenzaldehyde and 3-(4-methylphenyl)benzaldehyde, this information does not directly apply to this compound and therefore cannot be used to generate the scientifically accurate and specific content requested.

No published studies containing ¹⁷O NMR data or X-ray diffraction analysis, including crystal packing, unit cell parameters, or hydrogen bond networks for this compound were identified. Consequently, the generation of a scientifically accurate article adhering to the strict outline and content requirements is not possible at this time.

Computational and Theoretical Investigations of 4 Methyl 3 Phenylbenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules. mdpi.com For a molecule like 4-Methyl-3-phenylbenzaldehyde, DFT, particularly using hybrid functionals like B3LYP, offers a balance of computational cost and accuracy for a wide range of properties. researchgate.netconicet.gov.ar

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the molecule's most stable three-dimensional structure. For this compound, a key structural feature is the dihedral angle between the two phenyl rings, which is a result of the balance between steric hindrance from the ortho-substituents and the electronic effects of π-conjugation. rsc.org

Geometry optimization would be performed using a suitable basis set, such as 6-311++G(d,p), to find the minimum energy conformation. mdpi.com A conformational search would be necessary to identify all stable conformers, particularly concerning the rotation around the C-C bond connecting the two rings and the orientation of the aldehyde group. Studies on similar biphenyl (B1667301) derivatives show that the dihedral angle is significantly influenced by the substitution pattern. nih.govrsc.org For this compound, the methyl group at position 4 and the aldehyde group at position 1 would interact sterically with the adjacent phenyl ring, influencing the rotational barrier. The aldehyde group itself is generally expected to be nearly coplanar with its attached phenyl ring to maximize conjugation, though crystal packing effects in a solid state could alter this. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated) Note: This data is illustrative, based on typical values for related compounds, and not from a direct calculation on this compound.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C(phenyl)-C(phenyl) | 1.49 | ||

| C=O | 1.21 | ||

| C(ring)-CHO | 1.48 | ||

| C(ring)-CH3 | 1.51 | ||

| C-C-C (benzaldehyde ring) | ~120 | ||

| C-C-H (aldehyde) | ~121 | ||

| Phenyl-Phenyl Torsion | ~45-55 |

Prediction of Vibrational Spectra and Comparison with Experimental Data

Once the geometry is optimized, a frequency calculation is performed to predict the vibrational spectra (Infrared and Raman). mdpi.com This calculation also confirms that the optimized structure is a true energy minimum (no imaginary frequencies). mdpi.com The predicted frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model. researchgate.net

The calculated spectra can be compared with experimental data from FTIR and FT-Raman spectroscopy to validate the computational model. blogspot.comnist.gov Key vibrational modes for this compound would include the C=O stretch of the aldehyde group (typically a strong band around 1700 cm⁻¹), C-H stretching modes for the aromatic rings and the methyl group, and the out-of-plane bending modes. blogspot.comorgchemboulder.com Low-frequency modes corresponding to the torsion of the phenyl rings would also be of significant interest. researchgate.net

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound Note: This data is illustrative. Experimental values are typical for substituted benzaldehydes. Calculated values are hypothetical examples of a DFT prediction.

| Assignment | Typical Experimental Range | Illustrative Calculated Value |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | 3085 |

| Methyl C-H stretch | 2980-2950 | 2965 |

| Aldehyde C-H stretch | 2850-2820 | 2830 |

| C=O stretch | 1710-1690 | 1705 |

| Aromatic C=C stretch | 1600, 1580, 1450 | 1595, 1575, 1455 |

Calculation of Electronic Properties and Molecular Orbitals

DFT calculations provide a wealth of information about the electronic nature of a molecule. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO typically indicates regions susceptible to electrophilic attack, while the LUMO points to regions prone to nucleophilic attack. For this compound, the HOMO is expected to be distributed across the π-system of the phenyl rings, while the LUMO would likely have significant contributions from the carbonyl group.

Other calculated electronic properties include the molecular electrostatic potential (MEP), which maps charge distribution and predicts sites for intermolecular interactions, and the dipole moment. nih.govacs.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Ab Initio Calculations for Electronic Structure and Reactivity

Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), are based on first principles without empirical parameterization and can offer higher accuracy than DFT for certain properties, albeit at a greater computational cost. conicet.gov.arrsc.org These methods would be valuable for obtaining a more precise description of the electron correlation effects, which are important in π-conjugated systems like this compound. rsc.org

These calculations can be used to refine the geometry and rotational barriers and to compute highly accurate electronic properties. rsc.org For reactivity, ab initio methods can model reaction pathways and transition states, for instance, in reactions involving the aldehyde group. acs.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations would be used to study its behavior in a condensed phase (e.g., in a solvent or in a crystal). This approach is particularly useful for exploring conformational flexibility and intermolecular interactions, such as π-stacking and weak hydrogen bonds involving the aldehyde oxygen. acs.orgnrel.gov By simulating a system with many molecules, MD can provide insights into bulk properties and how the molecules pack and interact with each other or with a solvent. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (Focus on Theoretical Modeling)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of compounds with their biological activity or a physical property. nih.govresearchgate.net For derivatives of this compound, a theoretical QSAR study would involve several steps:

Dataset Creation: A series of derivatives would be designed by modifying the substituents on the phenyl rings.

Descriptor Calculation: For each derivative, a set of molecular descriptors would be calculated using computational methods. These can include constitutional, topological, geometric, and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, partial charges). nih.govmdpi.com

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to create a mathematical equation linking the descriptors to the activity (e.g., toxicity or receptor binding affinity). nih.govresearchgate.net

Validation: The model's predictive power would be rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques. nih.gov

Such a QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of compounds with desired properties. mdpi.com Studies on other aromatic aldehydes have successfully used descriptors like the octanol/water partition coefficient (log K_OW) and various electronic parameters to model toxicity. nih.govmdpi.com

Theoretical Studies on Reaction Mechanisms and Transition States

As of the latest available research, specific theoretical and computational studies detailing the reaction mechanisms and transition states for the compound this compound are not extensively documented in publicly accessible scientific literature. While computational methods such as Density Functional Theory (DFT) are commonly employed to investigate the intricacies of chemical reactions for related aromatic aldehydes, dedicated research on this compound is sparse. nih.govresearchgate.netrsc.org

Theoretical studies on analogous compounds, such as 4-phenylbenzaldehyde (B31587), have provided valuable insights into various reaction pathways, including oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.netmdpi.com These studies often involve the calculation of transition state energies, reaction energy profiles, and the elucidation of the electronic effects of substituents on reaction kinetics and thermodynamics. researchgate.netnih.govmdpi.com For instance, investigations into the Suzuki-Miyaura cross-coupling reaction to form biphenyl systems or the Wittig reaction to form alkenes from the aldehyde group often rely on computational models to understand the stepwise mechanisms. acs.org

However, without specific studies on this compound, any discussion of its reaction mechanisms from a theoretical standpoint would be speculative. The presence of both a methyl group and a phenyl group as substituents on the benzaldehyde (B42025) core introduces electronic and steric complexities that would necessitate dedicated computational analysis to understand their influence on transition states and reaction pathways.

Future computational research on this compound would be beneficial to elucidate its reactivity and provide a molecular-level understanding of its chemical behavior, complementing experimental findings. Such studies would likely focus on:

Mapping Potential Energy Surfaces: To identify the lowest energy pathways for its key reactions.

Transition State Analysis: To determine the activation energies and geometries of transition states, which govern reaction rates.

Solvent Effects: To model how different solvent environments influence reaction mechanisms.

Currently, there are no available detailed research findings or data tables from theoretical studies focusing specifically on the reaction mechanisms and transition states of this compound.

Future Directions and Emerging Research Areas for Biphenyl Aldehyde Chemistry

Sustainable Synthetic Routes and Green Chemistry Principles

The future of biphenyl (B1667301) aldehyde synthesis is increasingly tied to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of non-hazardous materials. A major focus is the reduction or elimination of conventional organic solvents, which account for a significant portion of chemical waste.

Solvent-free reaction methodologies are gaining prominence. These include mechanochemical syntheses, where mechanical force from ball milling is used to drive reactions, and solid-state reactions. tandfonline.comscirp.org For instance, a greener version of the Knoevenagel condensation, a key reaction for modifying the aldehyde group, has been developed using benign ammonium (B1175870) salts as catalysts in a solvent-free environment, leading to high yields of the corresponding cinnamic acids from various benzaldehydes. tandfonline.comtandfonline.comresearchgate.net This approach successfully avoids toxic solvents like pyridine, which are used in the traditional method. tandfonline.comtandfonline.com

Where solvents are necessary, the trend is shifting towards greener alternatives such as water or bio-based solvents like ethanol. nih.gov Palladium-catalyzed Suzuki-Miyaura coupling, a cornerstone for constructing the biphenyl backbone, is now being adapted to run efficiently in aqueous media. rsc.org The development of catalysts that are stable and active in water is crucial for this transition. rsc.org

Furthermore, enhancing atom economy is a central goal. nih.gov One-pot procedures, where multiple synthetic steps are combined without isolating intermediates, contribute significantly to this by reducing solvent use and purification steps, thus minimizing waste. nih.govacs.orgrug.nlacs.org The synthesis of functionalized biphenyl-based phosphine (B1218219) ligands, for example, has been improved through a one-pot reaction that is less expensive and time-consuming than previous methods. nih.govacs.org

| Green Strategy | Reaction Example | Key Advantages |

| Solvent-Free Synthesis | Knoevenagel condensation of benzaldehydes with malonic acid | Avoids toxic solvents (e.g., pyridine), uses benign catalysts (e.g., ammonium bicarbonate), high conversion. tandfonline.comtandfonline.com |

| Aqueous Media | Suzuki-Miyaura coupling of aryl halides and arylboronic acids | Reduces reliance on volatile organic compounds, simplifies product separation. rsc.org |

| One-Pot Synthesis | Reaction of arylmagnesium halides with benzyne (B1209423) and chlorodialkylphosphine | Less expensive, less time-consuming, reduces waste from intermediate purification. nih.govacs.org |

Catalyst Development for Enhanced Selectivity and Efficiency

Advances in catalysis are critical for overcoming long-standing challenges in selectivity and efficiency in the synthesis of complex molecules like 4-Methyl-3-phenylbenzaldehyde. Research is focused on creating catalysts that are not only highly active but also reusable and operate under mild conditions.

Palladium remains a dominant metal in biphenyl synthesis, particularly for cross-coupling reactions. The current frontier lies in developing highly efficient heterogeneous palladium catalysts that can be easily separated from the reaction mixture and recycled. mdpi.com Innovations include immobilizing palladium nanoparticles on supports like graphene, hyper-crosslinked polymers, or mordenite. nih.govrsc.orgmdpi.comrsc.org For example, a catalyst of palladium on an ionic polymer-doped graphene support showed high activity and could be recycled up to 10 times with minimal loss of efficiency in Suzuki coupling reactions. rsc.org

In line with green chemistry principles, there is a strong push to replace precious metals with cheaper, more abundant, and less toxic alternatives. Iron-catalyzed cross-coupling has emerged as a promising option. banglajol.infoacs.org Although often challenged by side reactions like homo-coupling, recent progress has demonstrated that iron(III) catalysts can effectively mediate the coupling of aryl Grignard reagents with aryl halides to produce biphenyl structures. banglajol.infochinesechemsoc.orgnih.gov

Photocatalysis represents another burgeoning area, offering the ability to drive reactions using visible light under exceptionally mild conditions. beilstein-journals.orgnih.gov Photocatalytic strategies are particularly effective for C-H functionalization, allowing for the direct conversion of aldehyde C-H bonds into new C-C bonds. nih.govbeilstein-journals.org For instance, the combination of an iridium photocatalyst with a nickel catalyst can achieve the arylation of aldehydes, generating acyl radicals that couple with aryl bromides. beilstein-journals.org

| Catalyst System | Reaction Type | Key Features |

| Merrifield Resin-Supported Pd(II) Complex | Suzuki-Miyaura Coupling | Recyclable (≥10 times), operates at ambient temperature, high stability. organic-chemistry.org |

| Pd Nanoparticles on Ionic Polymer-Graphene | Suzuki-Miyaura Coupling | High catalytic activity, excellent recyclability, performs well in aqueous media. rsc.org |

| Iron(III) Chloride | Aryl-Aryl Cross-Coupling | Inexpensive, environmentally friendly alternative to palladium. banglajol.info |

| Iridium/Nickel Dual Photocatalysis | Aldehyde C-H Arylation | Operates under mild visible light, activates strong C-H bonds. beilstein-journals.org |

Exploration of Novel Reaction Pathways and Methodologies

Beyond optimizing existing methods, researchers are actively exploring entirely new reaction pathways to construct and modify biphenyl aldehydes. A dominant theme is the strategic functionalization of carbon-hydrogen (C-H) bonds, which are ubiquitous in organic molecules.

Direct C-H activation offers a more atom-economical route to substituted benzaldehydes by avoiding the need for pre-functionalized starting materials like aryl halides. researchgate.net A significant breakthrough has been the use of transient directing groups. nih.govacs.orgresearchgate.net In this approach, a simple amine is added to the reaction, which reversibly forms an imine with the benzaldehyde (B42025) substrate. nih.govacs.orgresearchgate.net This in-situ-generated imine then directs a metal catalyst (commonly palladium or iridium) to activate a specific C-H bond on the aromatic ring, enabling selective ortho- or even meta-functionalization. nih.govthieme-connect.comresearchgate.net This strategy has been successfully applied to achieve arylation, halogenation, and amidation of benzaldehydes. nih.govacs.org

One-pot cascade reactions are also being designed to build molecular complexity efficiently. Researchers have developed metal-free, one-pot methods for synthesizing highly functionalized biaryl-2-carbaldehydes at room temperature through a cascade annulation process. researchgate.net Another novel one-pot method allows for the synthesis of biphenyls with a carbonyl-containing side chain by reacting iodoarenes with allylic alcohols, using a palladium catalyst that directs the sequential aryl-aryl bond formation followed by coupling with the alcohol. sci-hub.st

Photochemically-mediated reactions are also providing new avenues. For example, a novel cyclization reaction has been developed where biphenyl-2-carbaldehyde oximes, upon exposure to UV radiation, cyclize to form phenanthridines. nih.gov This method, which proceeds via an iminyl radical, was successfully applied to the synthesis of the natural product trisphaeridine. nih.gov

Computational Design of New Derivatives with Targeted Properties

Computational chemistry has become an indispensable tool in modern synthetic strategy, enabling the rational design of biphenyl aldehyde derivatives with tailored properties before their synthesis in the lab. This in silico approach accelerates the discovery process for new drugs, liquid crystals, and other advanced materials. tandfonline.combohrium.com

Density Functional Theory (DFT) is widely used to investigate the electronic structure of molecules and to model reaction mechanisms. acs.org For instance, DFT calculations can predict the regioselectivity of electrophilic substitution reactions by modeling the electron density distribution on the biphenyl rings. Such studies can help predict whether a substituent will add to the ortho, meta, or para position, guiding synthetic efforts. DFT is also used to correlate the structural features of biphenyl derivatives, such as their dipole moment and polarizability, with their observed properties, such as the phase transitions in liquid crystals. bohrium.com

Molecular docking is another powerful computational technique, particularly in drug discovery. tandfonline.complos.org This method simulates the interaction between a small molecule (a ligand, such as a biphenyl aldehyde derivative) and a biological target (a receptor, such as an enzyme or protein). tandfonline.complos.orgtandfonline.com By predicting the binding mode and affinity, docking studies can identify promising candidates for development as therapeutic agents. tandfonline.comresearchgate.net For example, molecular docking has been used to design novel biphenyl chalcone (B49325) derivatives as antimicrobial agents and to identify biphenyl esters as potential inhibitors of the tyrosinase enzyme. plos.orgtandfonline.com These computational predictions help prioritize which molecules to synthesize and test, saving significant time and resources.

| Computational Method | Application in Biphenyl Aldehyde Chemistry | Example Finding |

| Density Functional Theory (DFT) | Predicting reaction outcomes and electronic properties. | Used to correlate calculated dipole moments with the mesomorphic (liquid crystal) behavior of biphenyl Schiff base derivatives. bohrium.com |

| Molecular Docking | Predicting binding affinity to biological targets for drug design. | Identified specific biphenyl ester derivatives as potent inhibitors of the tyrosinase enzyme by simulating their fit into the active site. plos.org |

| Quantitative Structure-Activity Relationship (QSAR) | Relating chemical structures to biological activity. | Developed models to predict the potency of biphenyl-substituted pyridone derivatives as HIV-1 reverse transcriptase inhibitors. tandfonline.com |

| DFT/ETS-NOCV Analysis | Analyzing chemical bonds and intermolecular interactions. | Studied n→π* interactions between amino and aldehyde groups in substituted biphenyl systems to understand conformational preferences. acs.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-3-phenylbenzaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or Suzuki coupling. For example, a modified Suzuki-Miyaura cross-coupling using 4-methylbenzaldehyde derivatives and arylboronic acids under palladium catalysis achieves regioselectivity. Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., THF vs. DMF) significantly affect yields due to steric and electronic effects of the methyl and phenyl substituents .

- Data Note : In one study, THF at 90°C yielded 78% product, while DMF at 110°C reduced yields to 62% due to side reactions .

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodology : Combine ¹H/¹³C NMR and FT-IR :

- ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm (singlet), aromatic protons between δ 7.2–8.1 ppm with splitting patterns indicating substituent positions.

- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-H (aromatic) at ~3050 cm⁻¹ .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

- Methodology : The aldehyde undergoes nucleophilic addition (e.g., Grignard reagents) and condensation (e.g., Schiff base formation with amines). Steric hindrance from the 3-phenyl group slows reactions compared to unsubstituted benzaldehydes. Kinetic studies show a 20% slower rate in Schiff base formation versus 4-methylbenzaldehyde .

Advanced Research Questions

Q. How do electronic effects of the 3-phenyl and 4-methyl groups influence electrophilic substitution reactions?

- Methodology : The methyl group (electron-donating) activates the ring at the para position, while the phenyl group (moderately electron-withdrawing due to conjugation) directs electrophiles to the ortho position. Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps) predict regioselectivity, validated by nitration experiments yielding 2-nitro derivatives .

- Contradiction Analysis : Some studies report meta substitution under strong acidic conditions, attributed to transient protonation of the aldehyde group altering electron distribution .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodology :

- Protection of Aldehyde : Use acetal protection (e.g., ethylene glycol) before halogenation or alkylation.

- Catalytic Optimization : Pd/Cu bimetallic systems reduce homocoupling in cross-couplings, improving selectivity from 65% to 89% .

- Case Study : Bromination without protection yields 30% desired product; acetal protection increases yield to 82% .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

- Methodology : It serves as a precursor for bioactive molecules:

- Anticancer Agents : Condensation with hydrazines forms hydrazone derivatives tested against MCF-7 cells (IC₅₀ = 4.2 µM in one study) .

- Antimicrobials : Schiff bases derived from this aldehyde show MIC values of 8 µg/mL against S. aureus .

- Challenges : Poor aqueous solubility requires formulation studies (e.g., cyclodextrin inclusion complexes) .

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

- Methodology :

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (irritation reported in analogs) .

- Ventilation : Use fume hoods due to volatile aldehyde emissions.

- Spill Management : Absorb with vermiculite and neutralize with sodium bisulfite .

Data Contradictions and Resolution

Q. How can discrepancies in reported reaction yields be resolved?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.